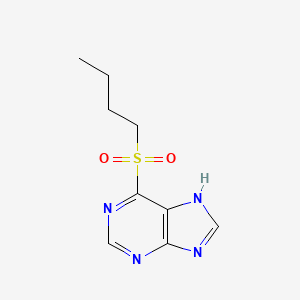
Purine, 6-(butylsulfonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Purine, 6-(butylsulfonyl)-: is a derivative of purine, a heterocyclic aromatic organic compound consisting of a pyrimidine ring fused to an imidazole ring. This compound is characterized by the presence of a butylsulfonyl group attached to the sixth position of the purine ring. Purines are essential components of nucleic acids, which are fundamental to genetic material in all living organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Purine, 6-(butylsulfonyl)- typically involves the introduction of a butylsulfonyl group to the purine ring. This can be achieved through various synthetic routes, including nucleophilic substitution reactions where a suitable leaving group on the purine ring is replaced by the butylsulfonyl group. Common reagents used in these reactions include butylsulfonyl chloride and a base such as triethylamine .
Industrial Production Methods: : Industrial production of Purine, 6-(butylsulfonyl)- may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography can be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions: : Purine, 6-(butylsulfonyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The butylsulfonyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions: : Typical reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a variety of functionalized purine derivatives .
Scientific Research Applications
Chemistry: : In chemistry, Purine, 6-(butylsulfonyl)- is used as a building block for the synthesis of more complex molecules.
Biology: : The compound is studied for its potential biological activities, including its role as an inhibitor of certain enzymes involved in purine metabolism. This makes it a candidate for research in areas such as cancer and infectious diseases .
Medicine: : In medicine, derivatives of Purine, 6-(butylsulfonyl)- are explored for their therapeutic potential. They may act as antiviral or anticancer agents by interfering with nucleic acid synthesis or enzyme activity .
Industry: : Industrial applications include its use in the development of new materials and as a precursor for the synthesis of other valuable compounds .
Mechanism of Action
The mechanism of action of Purine, 6-(butylsulfonyl)- involves its interaction with molecular targets such as enzymes involved in nucleic acid metabolism. By binding to these enzymes, the compound can inhibit their activity, leading to disruptions in DNA and RNA synthesis. This mechanism is similar to that of other purine analogs used in chemotherapy .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds include other purine derivatives such as 6-mercaptopurine, 6-thioguanine, and allopurinol. These compounds share a common purine core but differ in their functional groups, which confer unique properties and biological activities .
Uniqueness: : Purine, 6-(butylsulfonyl)- is unique due to the presence of the butylsulfonyl group, which can influence its chemical reactivity and biological activity. This makes it distinct from other purine derivatives and valuable for specific applications in research and industry .
Properties
CAS No. |
82499-13-6 |
|---|---|
Molecular Formula |
C9H12N4O2S |
Molecular Weight |
240.28 g/mol |
IUPAC Name |
6-butylsulfonyl-7H-purine |
InChI |
InChI=1S/C9H12N4O2S/c1-2-3-4-16(14,15)9-7-8(11-5-10-7)12-6-13-9/h5-6H,2-4H2,1H3,(H,10,11,12,13) |
InChI Key |
YEIJIKCGOXNLAD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)(=O)C1=NC=NC2=C1NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


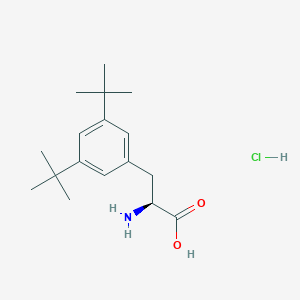
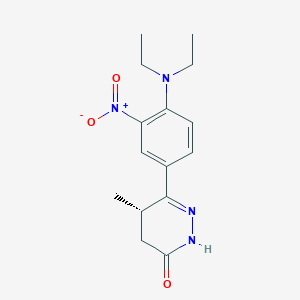
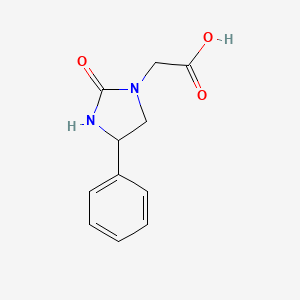
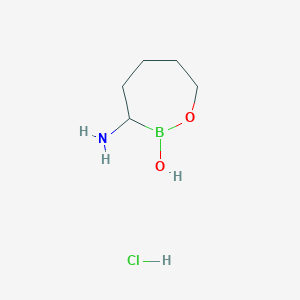
![6,6'-Dibromo-1,1'-bis(4-decyltetradecyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12929917.png)
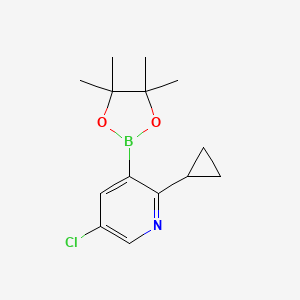
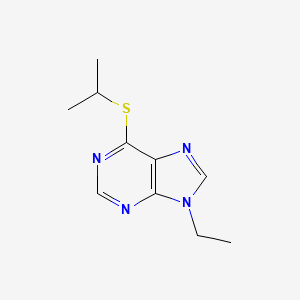
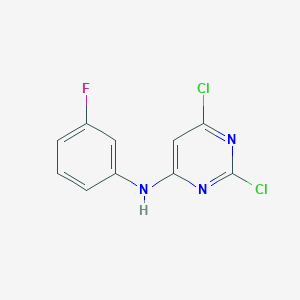


![2-(2-Tert-butoxycarbonyl-2-azaspiro[4.5]decan-7-yl)acetic acid](/img/structure/B12929952.png)
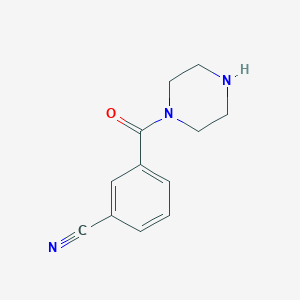
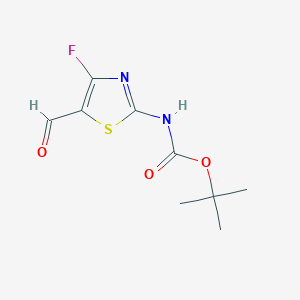
![Methyl 2-{[(5-methyl-1H-imidazol-2-yl)sulfanyl]methyl}benzoate](/img/structure/B12929958.png)
